molecular formula C21H22N2O3S2 B2756541 N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116082-46-2

N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2756541
CAS No.: 1116082-46-2
M. Wt: 414.54
InChI Key: BMJSAPKFWZKZTQ-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to target succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.

Mode of Action

It’s suggested that the compound may interact with its target, sdh, through strong hydrogen bond formations . This interaction could potentially inhibit the function of SDH, leading to alterations in cellular energy production.

Biochemical Pathways

The compound likely affects the citric acid cycle and the electron transport chain due to its potential inhibition of SDH . These pathways are critical for cellular respiration and energy production. Inhibition of SDH could disrupt these processes, leading to various downstream effects depending on the cell type and physiological context.

Pharmacokinetics

The compound is predicted to be soluble in methanol , which could influence its absorption and distribution within the body

Biochemical Analysis

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions. The exact nature of these interactions depends on the specific structure and functional groups present in the thiophene derivative.

Cellular Effects

Thiophene derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiophene derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .

Dosage Effects in Animal Models

The effects of thiophene derivatives can vary with dosage, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

Thiophene derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiophene derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiophene derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

The synthesis of N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves the following steps:

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-3-16-9-11-17(12-10-16)15-22-21(24)20-19(13-14-27-20)23(2)28(25,26)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJSAPKFWZKZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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